molecular formula C18H17Cl2N5OS B4726708 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4726708
M. Wt: 422.3 g/mol
InChI Key: GYTCQVVZNBPEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety linked to a piperazine ring, which is further substituted with a dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized via the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride.

    Piperazine Derivatization: The piperazine ring is functionalized with a dichlorophenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzothiadiazole core with the piperazine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.

    Process Optimization: Utilizing automated reactors and continuous flow systems to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,3-dichlorophenyl)-1-piperazinyl]acetamide
  • N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE stands out due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5OS/c19-13-5-4-12(10-14(13)20)25-8-6-24(7-9-25)11-17(26)21-15-2-1-3-16-18(15)23-27-22-16/h1-5,10H,6-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTCQVVZNBPEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(3,4-DICHLOROPHENYL)-1-PIPERAZINYL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.